molecular formula C21H25N3O2 B11461132 8-benzyl-6-[(3-hydroxypropyl)amino]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-benzyl-6-[(3-hydroxypropyl)amino]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11461132
M. Wt: 351.4 g/mol
InChI Key: GSICIJARKDTSBY-UHFFFAOYSA-N
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Description

8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrano[3,4-c]pyridine core, followed by functionalization at various positions to introduce the benzyl, hydroxypropylamino, and dimethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of a nitro group can produce amines.

Scientific Research Applications

8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE include other pyrano[3,4-c]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 8-BENZYL-6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

8-benzyl-6-(3-hydroxypropylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C21H25N3O2/c1-21(2)12-16-17(13-22)20(23-9-6-10-25)24-19(18(16)14-26-21)11-15-7-4-3-5-8-15/h3-5,7-8,25H,6,9-12,14H2,1-2H3,(H,23,24)

InChI Key

GSICIJARKDTSBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)NCCCO)CC3=CC=CC=C3)C

Origin of Product

United States

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